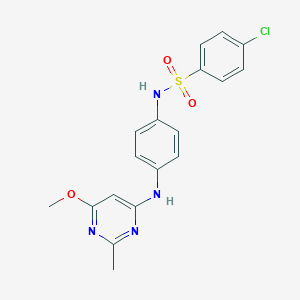

4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a benzene ring via a sulfonamide group . The pyrimidine ring carries a methoxy group and a methyl group . The 3D structure of similar compounds can be viewed using specific software .Physical and Chemical Properties Analysis

The compound has a molecular weight of 404.87. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Metabolism and Selectivity in Agriculture

One significant application of related compounds is in the agriculture sector, particularly in understanding the metabolism of herbicides like chlorsulfuron in crops. This metabolism is crucial for the selectivity of herbicides, enabling crops such as wheat, oats, and barley to rapidly metabolize these compounds into inactive products, thereby demonstrating the biological basis for selectivity in weed control. This process involves the transformation of the herbicide into a polar, inactive product through hydroxylation followed by conjugation with a carbohydrate moiety, a mechanism critical for the safe and effective use of herbicides in agriculture (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy for Cancer Treatment

Another research area explores the use of benzenesulfonamide derivatives in medical applications, such as photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown remarkable potential due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them very useful for Type II mechanisms in PDT, offering a promising avenue for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The synthesis and evaluation of sulfonamide derivatives for their antimicrobial potential is another critical area of research. Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and tested for enzyme inhibition against AChE and BChE enzymes, demonstrating significant antimicrobial and antioxidant potentials. These findings are vital for developing new, more effective antimicrobial agents, highlighting the compound's relevance in addressing resistance issues in microbial infections (Kausar et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that the compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Mode of Action

It is known that the compound is a nitrification inhibitor . This suggests that it may interact with its targets to inhibit the process of nitrification, which is a key step in the nitrogen cycle in soil ecosystems .

Biochemical Pathways

Given its role as a nitrification inhibitor , it may affect the nitrogen cycle by inhibiting the conversion of ammonia to nitrite, a key step in the nitrification process .

Result of Action

As a nitrification inhibitor , it likely prevents the conversion of ammonia to nitrite, thereby affecting the availability of nitrogen in the soil .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as soil pH, temperature, and moisture content can affect the compound’s effectiveness as a nitrification inhibitor

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

The effects of 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide on cells are diverse and depend on the type of cell and the cellular processes involved . This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors,

Properties

IUPAC Name |

4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZQAFHBCFZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)

![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)

![4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2929256.png)

![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)

![3-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2929258.png)

![(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929262.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2929263.png)

![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)

![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)

![4-({2-[4-(Methoxycarbonyl)-3-phenyl-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2929269.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)